KadcoccineacidG
Description
Kadcoccineacid G is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse bioactive metabolites. It belongs to the kadcoccine acid family (kadcoccine acids A–N), characterized by a 6/6/5/6-fused tetracyclic lanostane skeleton . This compound is part of a broader class of rearranged triterpenes that exhibit unique structural features, such as fused ring systems and oxygenated functional groups, which are critical for their biological activities. Kadcoccineacid G has been studied for its cytotoxic and antiviral properties, though specific potency data remain less documented compared to its analogs .
Properties
Molecular Formula |
C30H44O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(2S)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20+,21-,23+,24-,25+,26-,29+,30-/m1/s1 |
InChI Key |
MYJZULRZDSHOPG-PIEGEIFMSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C |
Canonical SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidG involves multiple steps, starting from the extraction of the compound from the leaves of Kadsura coccinea. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound . The synthetic route may include the use of specific reagents and catalysts to facilitate the formation of the triterpenoid structure.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation of this compound in its pure form. Additionally, biotechnological approaches, such as the use of genetically modified microorganisms, may be explored to enhance the yield of the compound.
Chemical Reactions Analysis
Types of Reactions
KadcoccineacidG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit different biological activities and can be further studied for their potential therapeutic applications.
Scientific Research Applications
KadcoccineacidG has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study triterpenoid synthesis and reactivity.
Industry: this compound can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
KadcoccineacidG exerts its effects primarily through the activation of the intrinsic caspase/PARP-1 pathway. The compound enhances the expression of caspase-3 and caspase-9, leading to the cleavage of Poly [ADP-ribose] polymerase 1 (PARP1) and subsequent apoptosis of cancer cells . Molecular modeling studies have shown that this compound has a strong binding affinity to PARP1, further supporting its role in inducing apoptosis.
Comparison with Similar Compounds
Structural Similarities and Differences
Kadcoccineacid G shares its core tetracyclic framework with other kadcoccine acids (A–N) but differs in substituent configurations. Key structural analogs include:
| Compound | Structural Features | Source |
|---|---|---|
| Kadcoccineacid G | 6/6/5/6-fused tetracyclic lanostane, oxygenated groups | K. coccinea stems |
| Kadcoccineacid H | Similar tetracyclic core with additional hydroxylation | K. coccinea stems |
| Kadcoccinone B | 12,14-seco-lanostane with α,β-unsaturated lactone | K. coccinea roots |
| Seco-coccinic acid G | Rearranged 8,9-seco-lanostane with open C-ring | K. coccinea roots |
The C-12 and C-14 cleavage in kadcoccinones (e.g., kadcoccinone B) and the 8,9-seco rearrangement in seco-coccinic acids result in distinct bioactivity profiles compared to Kadcoccineacid G’s intact tetracyclic system .
Cytotoxic Activity
Kadcoccineacid G demonstrates cytotoxicity against multiple human tumor cell lines, though its potency is moderate compared to other analogs:
Key Findings :
Anti-HIV Activity
Kadcoccineacid G and related compounds show inhibition of HIV-1 protease (PR) and reverse transcriptase (RT):
| Compound | Target | Inhibition Rate/IC₅₀ | Reference |
|---|---|---|---|
| Kadcoccineacid G | HIV-1 PR/RT | Moderate activity | |
| Kadcoccineacid H | HIV-1 PR | 19.4 ± 14.4% | |
| Micrandilactone C | HIV-1 infection | IC₅₀: <1 µmol/L |
Key Findings :
Other Bioactivities
- Anticoagulant Activity : Kadcoccitane C (a structural analog) inhibits coagulation by 12.4–19.4%, while Kadcoccineacid G’s role remains unstudied .
- Neuroprotective Effects : Kadcoccineacid G’s tetracyclic structure may contribute to antioxidant activity, akin to other Kadsura triterpenes, though direct evidence is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
